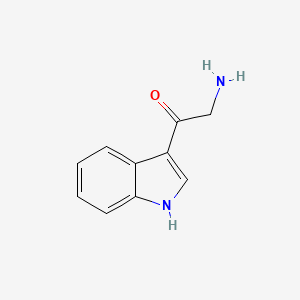

2-amino-1-(1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(1H-indol-3-yl)ethanone, also known as indole-3-ethanone, is an organic compound with a molecular formula of C9H9NO. It is a derivative of the naturally occurring indole alkaloid, tryptamine. Indole-3-ethanone has been studied for its potential therapeutic applications, such as its potential to act as an antidepressant, anxiolytic, and anticonvulsant. It has also been studied for its potential as a novel chemotherapy agent.

Scientific Research Applications

Comprehensive Analysis of 2-Amino-1-(1H-indol-3-yl)ethanone Applications:

Anti-HIV Activity

Indole derivatives, including those related to 2-amino-1-(1H-indol-3-yl)ethanone, have been studied for their potential anti-HIV properties through molecular docking studies .

Antitubercular Activity

Compounds derived from indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating a potential application for 2-amino-1-(1H-indol-3-yl)ethanone in this field .

Inhibition of Malarial Parasite Enzymes

Indole-based compounds have shown binding affinities towards FP-2, an enzyme of the malarial parasite, suggesting their use as FP-2 inhibitors in combating malaria .

Antibacterial Properties Against Persister Cells

Substituted indoles have been effective in destroying persister cells of various bacteria by damaging their membranes, which could extend to the applications of 2-amino-1-(1H-indol-3-yl)ethanone .

Cancer Treatment

Indole derivatives are increasingly being recognized for their role in treating cancer cells due to their biologically active properties. This suggests a potential application for 2-amino-1-(1H-indol-3-yl)ethanone in oncology .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-amino-1-(1h-indol-3-yl)ethanone, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with various receptors, leading to a range of biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

2-amino-1-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEUYOPWLNUISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452071 |

Source

|

| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(1H-indol-3-yl)ethanone | |

CAS RN |

87084-40-0 |

Source

|

| Record name | 2-amino-1-(1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of 2-amino-1-(1H-indol-3-yl)ethanone within the structure of thalassospiramide G?

A1: The research paper primarily focuses on the isolation and structural characterization of thalassospiramide G from the marine bacterium Thalassospira sp. [] While it highlights the presence of 2-amino-1-(1H-indol-3-yl)ethanone (AIEN) as a unique structural feature within the peptide, it doesn't delve into the specific functional role or significance of AIEN. Further research is needed to understand how this particular component contributes to the overall biological activity or properties of thalassospiramide G.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

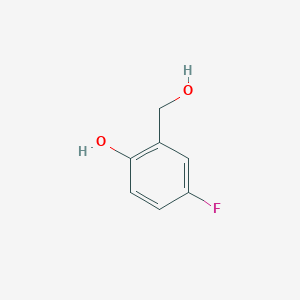

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)